molecular formula C13H11N3O3S B1198231 2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone

2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone

Cat. No.: B1198231
M. Wt: 289.31 g/mol
InChI Key: YCTJDGGSVYNCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone is an aromatic ketone.

Scientific Research Applications

Synthesis of Tetrazole Derivatives

Z. Kaplancıklı et al. (2014) synthesized 14 different tetrazole derivatives and evaluated their anticandidal activity and cytotoxicity. Some compounds demonstrated potent anticandidal properties with weak cytotoxicities, highlighting their potential in antimicrobial applications Kaplancıklı et al., 2014.

Approach Towards Aminobenzo[b]thiophenes

D. A. Androsov et al. (2010) developed a simple and efficient one-pot synthesis of 3-aminobenzo[b]thiophenes, showing the versatility of 1-(2-chloro-5-nitrophenyl)ethanone in heterocyclic chemistry, useful in various scientific research areas, including material science and pharmacology Androsov et al., 2010.

Antimicrobial and Antioxidant Activities of Thiazolo[3,2-c]pyrimidines

M. Litvinchuk et al. (2021) developed a one-pot method for synthesizing 7-thioxosubstituted [1,3]thiazolo[3,2-c]pyrimidine derivatives. The synthesized compounds displayed promising antimicrobial and antioxidant activities, demonstrating the potential of these derivatives in therapeutic applications Litvinchuk et al., 2021.

Heterocyclic Chalcone Derivatives Synthesis

Yuh-Wen Ho and W. Yao (2013) synthesized novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. The study not only provided insights into the synthesis of these compounds but also explored their application in dyeing polyester fibers, showcasing their potential in textile and related industries Ho & Yao, 2013.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C13H11N3O3S/c1-9-5-6-14-13(15-9)20-8-12(17)10-3-2-4-11(7-10)16(18)19/h2-7H,8H2,1H3

InChI Key

YCTJDGGSVYNCHN-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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